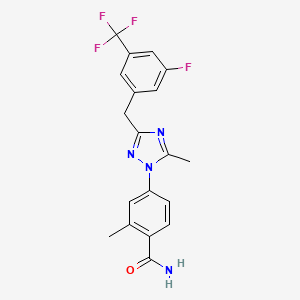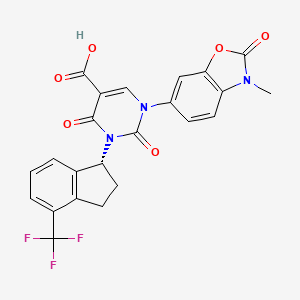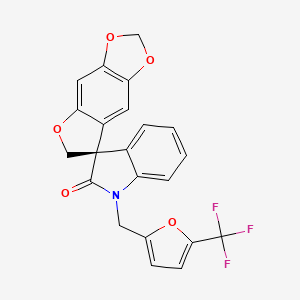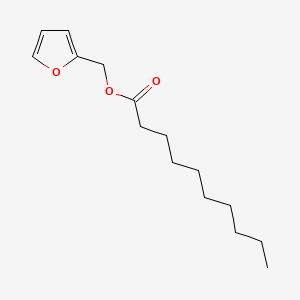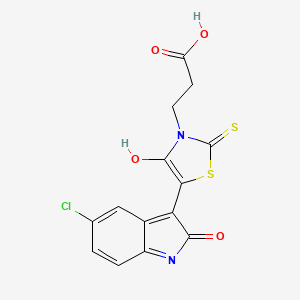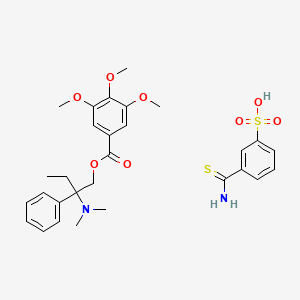
Trimebutine 3-thiocarbamoylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GIC-1001 is a 3-carbamothioylbenzenesulfonate (CTB) salt of its free base. is an opioid receptor agonist potentially for the treatment of pain.
Applications De Recherche Scientifique
Pain Management and Pharmacokinetics
Trimebutine 3-thiocarbamoylbenzenesulfonate, also known as GIC-1001, is primarily researched for its application in managing visceral pain, especially in patients undergoing sedation-free, full colonoscopy. A Phase I study investigated its safety, tolerability, and pharmacokinetics, revealing a safety profile similar to that of a placebo. The study showed that the drug's pharmacokinetics were mainly linear and proportional over the studied dose ranges, with food consumption affecting the pharmacokinetic profile of the analytes differently (Paquette et al., 2014).
Modulation of Neuronal Activation and Gastrointestinal Motility
The primary metabolite of trimebutine, nor-trimebutine, exhibits blocking activity on sodium channels and a potent local anesthetic effect. It has been studied for its effectiveness in modulating spinal neuronal activation induced by noxious somato-visceral stimuli and acute colonic inflammation. The research demonstrates its potential in reducing Fos expression in the spinal cord and decreasing abdominal contractions, suggesting its effectiveness in the therapy of abdominal pain in conditions like irritable bowel syndrome (Sinniger et al., 2005).
Effects on Gastrointestinal Motility and Potential as an Anti-tumor Agent
Trimebutine is recognized for its dual effects on gastrointestinal motility, where it has been used to treat both hypermotility and hypomotility disorders. It is suggested to attenuate colonic motility through inhibition of L-type Ca2+ channels at higher concentrations, while at lower concentrations, it enhances muscle contractions by depolarizing membrane potentials. This dual action positions trimebutine as a plausible modulator of gastrointestinal motility, offering insights into developing new prokinetic agents (Lee & Kim, 2011).
Moreover, trimebutine has shown promise as a potential anti-tumor agent, particularly in promoting glioma cell apoptosis. This suggests its possible application in the clinical management of glioma/glioblastoma, expanding its scope beyond gastrointestinal disorders (Fan et al., 2018).
Propriétés
Numéro CAS |
1456509-46-8 |
|---|---|
Nom du produit |
Trimebutine 3-thiocarbamoylbenzenesulfonate |
Formule moléculaire |
C29H36N2O8S2 |
Poids moléculaire |
604.73 |
Nom IUPAC |
2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate 3-carbamothioylbenzenesulfonate |
InChI |
InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11) |
Clé InChI |
ACKBGPXURGPUEW-UHFFFAOYSA-N |
SMILES |
O=C(OCC(C1=CC=CC=C1)(N(C)C)CC)C2=CC(OC)=C(OC)C(OC)=C2.O=S(C3=CC=CC(C(N)=S)=C3)(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GIC-1001; GIC1001; GIC 1001; GIC1001 TB-905-02; GIC1001 CTB salt; GIC1001 3-carbamothioylbenzenesulfonate salt. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)
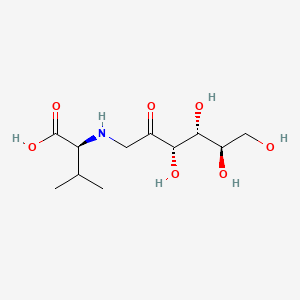
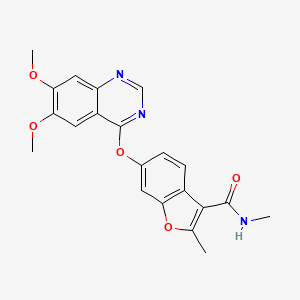
![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)
